molecular formula C25H21ClN6O2 B2431516 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-28-0

2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2431516
CAS No.: 540505-28-0
M. Wt: 472.93
InChI Key: SIGRQILLFVBVBI-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21ClN6O2 and its molecular weight is 472.93. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-11-5-6-13-20(18)34-2)22(19-12-7-8-14-27-19)32-25(28-15)30-23(31-32)16-9-3-4-10-17(16)26/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGRQILLFVBVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , with CAS number 540505-29-1 , is a member of the triazolopyrimidine class of compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C25H21ClN6O2
  • Molar Mass : 472.93 g/mol

The structure features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyphenyl groups may contribute to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar triazolopyrimidine derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains. A study reported that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance antibacterial properties .

Anticancer Properties

Triazolopyrimidine derivatives have also been evaluated for their anticancer activity. Research indicates that such compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Similar compounds have been found to inhibit enzymes implicated in cancer metabolism and bacterial resistance mechanisms. For example, studies on related triazolopyrimidines revealed their ability to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and cancer cells .

Case Studies

StudyFindings
Antibacterial Activity Evaluated against Staphylococcus aureus; MIC values between 3.12 - 12.5 μg/mL .
Anticancer Activity Induced apoptosis in various cancer cell lines; inhibited cell growth through signaling pathway modulation .
Enzyme Inhibition Inhibited DHFR activity; potential application in developing new antibiotics and anticancer agents .

The biological activity of this compound likely stems from its ability to interact with specific biological targets:

  • DNA Synthesis Inhibition : By inhibiting enzymes like DHFR, it disrupts nucleotide synthesis.
  • Cell Signaling Modulation : Alters pathways that control cell proliferation and apoptosis.

Scientific Research Applications

Research indicates that this compound exhibits notable anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : It has shown significant antiproliferative effects against several cancer cell lines, including:
    • Breast Cancer (MCF-7) : Notable cytotoxicity with effective inhibition of cell proliferation.
    • Colon Cancer (HCT-116) : Similar antiproliferative effects were observed.

The mechanisms of action may include interference with nucleic acid synthesis and modulation of key signaling pathways involved in cell survival and proliferation.

Anticancer Mechanisms

The compound's anticancer properties can be attributed to its ability to induce apoptosis (programmed cell death) and inhibit critical enzymes involved in cancer progression. The presence of the triazole ring is essential as it can act as an inhibitor of dihydrofolate reductase (DHFR), although specific studies suggest that this compound may engage alternative mechanisms rather than direct inhibition of DHFR.

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of 1,2,4-triazolo compounds and evaluated their biological activities. The synthesized compounds were tested against breast and colon cancer cell lines, revealing promising anticancer properties with IC50 values in the micromolar range.
  • Comparative Analysis : In comparative studies involving triazole derivatives, this compound exhibited enhanced activity relative to other known anticancer agents. Structural optimization was performed to improve binding affinity to target proteins involved in cancer progression.
  • In Vitro Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses indicated an increase in the sub-G1 population in treated cells, confirming apoptotic cell death.

Q & A

Basic: What are the established synthetic protocols for this compound, and what are their key advantages?

Answer:
The compound is typically synthesized via multi-component condensation reactions. A microwave-assisted method (323 K, 30 min) using acetylacetic ester, 2-chlorobenzaldehyde, and 3-amino-5-benzylthio-1,2,4-triazole in ethanol yields the triazolopyrimidine core with high regioselectivity and reduced reaction time (~79% yield) . Alternative protocols involve β-keto esters and aromatic aldehydes under conventional heating, but these may require longer reaction times .

Key advantages of microwave synthesis:

  • Efficiency : Faster reaction kinetics and higher purity.
  • Scalability : Adaptable to high-throughput screening.
  • Reproducibility : Reduced side reactions due to controlled heating.

Advanced: How can reaction conditions be optimized to resolve contradictory yield data in published protocols?

Answer:
Contradictions in yield data (e.g., 33–80% in similar derivatives ) often stem from variations in:

  • Solvent polarity : Polar aprotic solvents (e.g., NMP) enhance nucleophilic substitution but may increase side reactions.
  • Catalyst load : Additives like iodine or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Temperature gradients : Use Design of Experiments (DoE) to model interactions between variables (e.g., time, temperature, reagent ratios) .

Example optimization workflow:

Screen solvents (DMF vs. EtOH) for solubility and reactivity.

Test catalytic additives (0.1–5 mol%).

Apply response surface methodology (RSM) to identify optimal conditions.

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regiochemistry. Key signals include:
    • Pyridinyl protons: δ 8.5–9.0 ppm (doublets, J=5.2HzJ = 5.2 \, \text{Hz}) .
    • Methoxyphenyl group: δ 3.8 ppm (singlet, OCH₃) .
  • X-ray crystallography : SHELX-refined structures (e.g., R[F2>2σ(F2)]=0.048R[F^2 > 2σ(F^2)] = 0.048) reveal planar triazolopyrimidine cores with dihedral angles >85° between aromatic rings, explaining steric hindrance .

Crystallographic data (example):

ParameterValue
Space groupTriclinic, P1P1
Unit cell dimensionsa=7.588A˚,b=10.730A˚,c=14.883A˚a = 7.588 \, \text{Å}, \, b = 10.730 \, \text{Å}, \, c = 14.883 \, \text{Å}
VV1073.3 ų
ZZ2

Advanced: How do π–π stacking interactions influence crystal packing and solubility?

Answer:
The compound exhibits intermolecular π–π interactions (centroid-centroid distance: 3.63–3.88 Å) between triazolopyrimidine and chlorophenyl rings, stabilizing the crystal lattice but reducing aqueous solubility . Modifications to improve solubility:

  • Functionalization : Introduce polar groups (e.g., -OH, -COOH) on peripheral aryl rings .
  • Co-crystallization : Use solvents like DMF to disrupt stacking via hydrogen bonding .

Basic: What biological targets are associated with this compound?

Answer:
The triazolopyrimidine scaffold inhibits kinases (e.g., mTOR, EGFR) via competitive binding to the ATP pocket. Key interactions:

  • Chlorophenyl group: Hydrophobic binding to kinase subpockets.
  • Pyridinyl moiety: Hydrogen bonding with catalytic lysine residues .

In vitro activity data (representative):

TargetIC₅₀ (nM)Assay Type
mTOR12 ± 1.5Kinase-Glo®
EGFR (T790M)85 ± 9.3Radioactive ATP

Advanced: How can structure-activity relationship (SAR) studies address discrepancies in potency across analogs?

Answer:
Contradictory potency data (e.g., 10–100 nM IC₅₀ for mTOR) arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) enhance binding but reduce cell permeability .
  • Conformational flexibility : Dihydro-pyrimidine rings allow adaptive binding to mutant kinases .

SAR optimization strategy:

Synthesize analogs with varied substituents (e.g., -OCH₃, -Br, -SMe).

Profile activity against kinase panels and correlate with computed electrostatic potentials (e.g., DFT).

Prioritize candidates with balanced lipophilicity (cLogP 2–4) and solubility (>50 µM) .

Basic: What computational tools support the refinement of crystallographic data?

Answer:

  • SHELX suite : SHELXL refines small-molecule structures using least-squares minimization. Key features:
    • Twin refinement for high-Z′ structures.
    • Restraints for disordered moieties (e.g., ethyl groups) .
  • Olex2 : Integrates SHELX workflows with graphical modeling for hydrogen-bond network analysis .

Advanced: How can molecular dynamics (MD) simulations resolve ambiguities in ligand-protein binding modes?

Answer:
MD simulations (e.g., AMBER, GROMACS) clarify conflicting crystallographic poses by:

  • Sampling conformational states (100 ns trajectories).
  • Identifying key residues (e.g., Asp831 in EGFR) stabilizing ligand interactions via MM-PBSA calculations .
  • Validating with mutagenesis data (e.g., K/D for binding affinity shifts).

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